molecular formula C40H48N2O4S2 B12698005 Benzamide, 2,2'-dithiobis(N-((3-(hexyloxy)phenyl)methyl)- CAS No. 37806-22-7

Benzamide, 2,2'-dithiobis(N-((3-(hexyloxy)phenyl)methyl)-

Cat. No.: B12698005
CAS No.: 37806-22-7
M. Wt: 685.0 g/mol
InChI Key: KBNDRZVWPHKLFE-UHFFFAOYSA-N
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Description

Benzamide, 2,2’-dithiobis(N-((3-(hexyloxy)phenyl)methyl)-) is a complex organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2,2’-dithiobis(N-((3-(hexyloxy)phenyl)methyl)-) typically involves the reaction of benzamide derivatives with dithiobis reagents under controlled conditions. The process may include steps such as:

    Formation of the Benzamide Derivative: This involves the reaction of benzoic acid with an amine to form the benzamide.

    Introduction of the Dithiobis Group: The benzamide derivative is then reacted with a dithiobis reagent, such as 2,2’-dithiobis(benzamide), under specific conditions to introduce the dithiobis group.

    Addition of the Hexyloxyphenylmethyl Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,2’-dithiobis(N-((3-(hexyloxy)phenyl)methyl)-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiobis group to thiols.

    Substitution: The hexyloxyphenylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

Benzamide, 2,2’-dithiobis(N-((3-(hexyloxy)phenyl)methyl)-) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 2,2’-dithiobis(N-((3-(hexyloxy)phenyl)methyl)-) involves its interaction with specific molecular targets and pathways. The dithiobis group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The hexyloxyphenylmethyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dithiobis(benzamide): Similar structure but lacks the hexyloxyphenylmethyl group.

    N-(3-(Hexyloxy)phenyl)benzamide: Similar structure but lacks the dithiobis group.

Uniqueness

Benzamide, 2,2’-dithiobis(N-((3-(hexyloxy)phenyl)methyl)-) is unique due to the combination of the dithiobis group and the hexyloxyphenylmethyl substituent

Properties

CAS No.

37806-22-7

Molecular Formula

C40H48N2O4S2

Molecular Weight

685.0 g/mol

IUPAC Name

N-[(3-hexoxyphenyl)methyl]-2-[[2-[(3-hexoxyphenyl)methylcarbamoyl]phenyl]disulfanyl]benzamide

InChI

InChI=1S/C40H48N2O4S2/c1-3-5-7-13-25-45-33-19-15-17-31(27-33)29-41-39(43)35-21-9-11-23-37(35)47-48-38-24-12-10-22-36(38)40(44)42-30-32-18-16-20-34(28-32)46-26-14-8-6-4-2/h9-12,15-24,27-28H,3-8,13-14,25-26,29-30H2,1-2H3,(H,41,43)(H,42,44)

InChI Key

KBNDRZVWPHKLFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)CNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NCC4=CC(=CC=C4)OCCCCCC

Origin of Product

United States

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